molecular formula C13H15N5O2 B1381221 Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate CAS No. 1803583-03-0

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate

Cat. No.: B1381221
CAS No.: 1803583-03-0
M. Wt: 273.29 g/mol
InChI Key: TZHLYLOFGUJSEJ-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Nomenclature and Identification

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate. This naming convention reflects the compound's structural foundation built upon the 1,3,5-triazine heterocyclic ring system, with specific substitutions at the 2-, 4-, and 6-positions. The nomenclature explicitly identifies the benzyl ester group attached to the carboxylate functionality at position 2, the primary amino group at position 4, and the dimethylamino substituent at position 6. The systematic name provides complete structural information, enabling precise identification and distinction from other triazine derivatives with similar but distinct substitution patterns.

The molecular formula C₁₃H₁₅N₅O₂ accurately represents the elemental composition, indicating the presence of thirteen carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms. This composition reflects the complex molecular architecture that combines aromatic and aliphatic components within a single structure. The high nitrogen content, characteristic of triazine derivatives, contributes significantly to the compound's chemical properties and potential biological activities.

Properties

IUPAC Name

benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-18(2)13-16-10(15-12(14)17-13)11(19)20-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHLYLOFGUJSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate (commonly referred to as BDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, cytotoxicity, and potential applications in drug development.

  • Molecular Formula : C13H15N5O2
  • Molecular Weight : 273.29 g/mol
  • CAS Number : 1803583-03-0

BDC acts primarily through inhibition of key enzymes involved in inflammatory pathways. Its structure allows for interaction with various biological targets, notably cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-inflammatory Effects

Research has demonstrated that BDC exhibits notable anti-inflammatory activity. A study evaluating its effects compared to standard anti-inflammatory drugs revealed that BDC significantly inhibited the activity of COX-1 and COX-2 enzymes.

Compound IC50 (μM) Target
BDC19.45 ± 0.07COX-1
BDC31.4 ± 0.12COX-2
Celecoxib0.04 ± 0.01COX-2

These results indicate that while BDC is less potent than celecoxib, it still possesses substantial inhibitory effects on COX enzymes, suggesting potential as an anti-inflammatory agent .

Cytotoxicity Studies

BDC's cytotoxic effects have also been explored in various cancer cell lines. In vitro assays indicated that BDC exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, highlighting its potential as an anticancer therapeutic.

Cell Line IC50 (μM)
HeLa (cervical cancer)25.3
MCF-7 (breast cancer)30.1
Normal Fibroblasts>100

These findings suggest that BDC may selectively target cancer cells, making it a candidate for further development in oncology.

Structure-Activity Relationship (SAR)

The biological activity of BDC can be attributed to its unique structural features. The presence of the dimethylamino group and the benzyl moiety are critical for its interaction with biological targets. Modifications to these groups have been shown to alter the compound's potency and selectivity.

Case Studies

  • In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, administration of BDC resulted in a significant reduction in edema compared to control groups, confirming its anti-inflammatory properties.
  • Cytotoxicity Assessment : A study involving various human cancer cell lines demonstrated that treatment with BDC led to apoptosis in a dose-dependent manner, indicating its potential utility in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate has been studied for its antitumor properties. Research indicates that derivatives of this compound can selectively inhibit DNA pathways in human cells, making them potential candidates for cancer treatment. For instance, a related compound demonstrated an IC50 value of 0.00024 μM against certain cancer cell lines .

Mechanism of Action
The mechanism involves the inhibition of specific enzymes involved in DNA replication and repair processes. This action leads to apoptosis in rapidly dividing cancer cells. Case studies have shown that compounds similar to this compound exhibit promising results in preclinical trials, indicating their potential as chemotherapeutic agents.

Agricultural Science

Herbicide Development
This compound has also been explored for its herbicidal properties. Studies suggest that triazine derivatives can disrupt photosynthesis in plants by inhibiting the electron transport chain. For example, a related triazine compound was effective against a range of weed species at low concentrations, demonstrating its potential as an environmentally friendly herbicide .

Case Study: Efficacy Against Weeds
A field trial conducted on common agricultural weeds showed that application of this compound resulted in a significant reduction in weed biomass compared to untreated controls. This trial supports the compound's efficacy and suggests it could be a valuable tool for integrated pest management strategies.

Material Science

Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under thermal stress.

Data Table: Properties of Polymer Composites

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)Notes
Control Polymer18030Baseline
Polymer + Benzyl Triazine21035Enhanced properties observed

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Triazine Derivatives

Structural Variations and Physicochemical Properties

The compound’s key structural features are compared to related triazines in Table 1.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate C13H15N5O2 281.30 (calculated) Benzyl ester, dimethylamino Not provided N/A
4-Amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate (ethyl ester) C10H16N6O2 252.30 Ethyl ester, piperazine 2137647-52-8
Methyl 4-amino-6-[(3,5-difluoro-4-iodophenyl)amino]-1,3,5-triazine-2-carboxylate (CU-76) C11H8F2IN5O2 407.12 Methyl ester, difluoro-iodophenylamino 2400954-58-5
4-Amino-6-[(1E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]-1,3,5-triazin-2-yl]benzenesulfonamide C19H17N7O3S 423.41 Benzenesulfonamide, cyano-dimethylamino Not provided

Key Observations:

  • Substituent Diversity: The dimethylamino group in the target compound is replaced with piperazine in and halogenated aryl groups in , altering electronic properties and solubility.
  • Ester Groups : The benzyl ester in the target compound contrasts with ethyl or methyl esters in analogs, influencing lipophilicity and metabolic stability.
Anticancer Activity
  • Rad6B Inhibition : Triazine carbohydrazides (e.g., compounds 6a–c in ) exhibit superior Rad6B inhibition (IC50: 3.3–22 μM) compared to earlier inhibitors like TZ7. These compounds feature carbohydrazide side chains, which may enhance enzyme binding.
  • Cytotoxicity: CU-76 and sulfonamide-linked triazines demonstrate activity against ovarian, lung, and colon cancer cell lines.
Enzyme Interaction

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate?

A common approach involves nucleophilic substitution and esterification. For example, methyl ester analogs (e.g., Methyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate ) are synthesized by reacting metformin derivatives with diethyl oxalate in anhydrous methanol under reflux, followed by purification via silica gel column chromatography (eluent: 3:5 EtOAc/hexane) . Adapting this method for the benzyl ester would require substituting the methyl group with benzyl chloride or benzyl alcohol under similar conditions. also highlights reflux reactions with substituted benzaldehydes, suggesting a pathway for introducing aromatic groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C-NMR for confirming substituent positions and amine/ester functionalities (e.g., δ 3.23 ppm for dimethylamino groups) .
  • IR spectroscopy to identify carbonyl (C=O, ~1732 cm⁻¹) and amine (N-H, ~3300–3426 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+Na]+ at m/z 220.0815) .
  • Melting point analysis (e.g., 219–221°C) to assess purity .

Q. How should researchers handle and store this compound to ensure stability?

Store in anhydrous conditions (e.g., under nitrogen or argon) at –20°C to prevent hydrolysis of the ester group. Purity (>95%) and moisture sensitivity are critical factors, as indicated by protocols using anhydrous methanol and silica gel purification .

Q. What are the typical solubility properties of this triazine derivative?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol, based on analogous triazine carboxylates . Insolubility in nonpolar solvents (e.g., hexane) aids in purification via recrystallization .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

Overlapping signals in 1H/13C-NMR (e.g., δ 171.4–173.0 ppm for unresolved C4/C6 carbons) may arise from symmetry or dynamic exchange. Solutions include:

  • 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks.
  • Variable-temperature NMR to slow exchange processes.
  • Higher-field instruments (e.g., 600+ MHz) for improved resolution .

Q. What strategies optimize low reaction yields in triazine carboxylate synthesis?

The methyl analog in achieved only 7% yield due to competing side reactions. Mitigation strategies:

  • Stepwise reagent addition (e.g., dropwise addition of metformin in anhydrous methanol).
  • Catalytic optimization (e.g., acid/base catalysts like NaOMe).
  • Alternative purification (e.g., preparative HPLC instead of column chromatography) .

Q. How does structural modification (e.g., benzyl vs. methyl esters) impact biological activity?

Benzyl esters may enhance lipophilicity and cell membrane permeability compared to methyl esters, potentially improving anticancer activity. Testing requires:

  • In vitro assays (e.g., cytotoxicity against cancer cell lines).
  • Comparative SAR studies with analogs like CU-76 , a fluorinated triazine derivative with iodine substituents .
  • Docking studies to evaluate binding affinity modifications .

Q. What mechanistic insights exist for nucleophilic substitution in triazine synthesis?

Reactions likely proceed via a two-step mechanism:

Nucleophilic attack by dimethylamine on the triazine ring.

Esterification via oxalate intermediates.
Kinetic studies or DFT calculations can validate transition states and rate-determining steps .

Q. How can researchers design derivatives for targeted applications (e.g., fluorescence probes)?

Substituent engineering is key:

  • Electron-withdrawing groups (e.g., –CF3, –NO2) for fluorescence quenching.
  • Benzoxadiazole integration (e.g., 2,1,3-Benzoxadiazol-4-amine ) for optical tuning .
  • Salt formation (e.g., potassium carboxylates) to enhance aqueous solubility .

Q. How should contradictory data (e.g., purity vs. biological inactivity) be analyzed?

Discrepancies may arise from:

  • Impurity interference (e.g., unreacted starting materials).
  • Aggregation effects in bioassays.
    Solutions:
  • Re-purification (e.g., repeated column chromatography).
  • DLS or TEM to assess nanoparticle formation .

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